molecular formula C13H8N2O6 B6401923 5-Nitro-3-(3-nitrophenyl)benzoic acid CAS No. 1261925-91-0

5-Nitro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401923
CAS No.: 1261925-91-0
M. Wt: 288.21 g/mol
InChI Key: SVMPJXNJLKXDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(3-nitrophenyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This product is intended for laboratory use by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The compound features a benzoic acid core substituted with two nitroaryl groups, a structural motif found in various pharmacologically active molecules. Similar nitrophenyl-containing scaffolds are frequently investigated in medicinal chemistry for developing new therapeutic agents, such as antibacterial compounds . As a building block, this compound can be used in organic synthesis, materials science, and pharmaceutical development. Researchers should consult the product's Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-nitro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-13(17)10-4-9(6-12(7-10)15(20)21)8-2-1-3-11(5-8)14(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPJXNJLKXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690062
Record name 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-91-0
Record name 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the nitration of pre-formed 3-(3-nitrophenyl)benzoic acid using mixed nitric-sulfuric acid systems. The nitro group is introduced at the 5-position of the benzoic acid ring, leveraging the meta-directing effect of the existing carboxylic acid group.

Key Parameters:

  • Nitrating agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C (prevents over-nitration)

  • Reaction time : 6–8 hours

Yield and Purity Data:

Starting MaterialNitro ProductYield (%)Purity (HPLC)
3-(3-Nitrophenyl)benzoic acid5-Nitro-3-(3-nitrophenyl)benzoic acid68–7295–97%

Advantages :

  • Single-step synthesis avoids intermediate purification.

  • High regioselectivity due to carboxylic acid's meta-directing influence.

Limitations :

  • Requires strict temperature control to avoid byproducts (e.g., dinitro derivatives).

  • Carboxylic acid group may partially esterify under acidic conditions, necessitating hydrolysis steps.

Multi-Step Synthesis from Substituted Toluene Derivatives

Pathway Overview:

  • Nitration of 3-(3-Nitrophenyl)Toluene :

    • Substrate: 3-(3-nitrophenyl)toluene

    • Conditions: 90% HNO₃, 40°C, 12 hours.

    • Product: 5-Nitro-3-(3-nitrophenyl)toluene (Yield: 85%).

  • Oxidation to Benzoic Acid :

    • Oxidizing agent : KMnO₄ in alkaline medium (pH 10–12).

    • Temperature : 80–90°C, 8 hours.

    • Product : this compound (Yield: 78%, Purity: 93%).

Mechanistic Insights:

  • The methyl group in toluene directs nitration to the para position relative to itself, but the adjacent 3-nitrophenyl group alters electronic effects, favoring nitration at the 5-position .

  • Oxidation with KMnO₄ selectively converts the methyl group to a carboxylic acid without affecting nitro groups.

Cross-Coupling Approaches Using Aryl Halides

Suzuki-Miyaura Coupling Strategy:

  • Synthesis of 3-Bromo-5-nitrobenzoic Acid :

    • Bromination of 5-nitrobenzoic acid using Br₂/FeBr₃ (Yield: 82%).

  • Coupling with 3-Nitrophenylboronic Acid :

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Base : K₂CO₃ (2 eq).

    • Solvent : DME/H₂O (4:1), 80°C, 24 hours.

    • Product : this compound (Yield: 65%, Purity: 91%).

Optimization Challenges:

  • Steric hindrance from the nitro groups reduces coupling efficiency.

  • Palladium catalysts may require ligands (e.g., SPhos) to enhance reactivity.

Oxidative Methods for Late-Stage Functionalization

Nitro-Group Installation via Radical Intermediates:

  • Substrate : 3-(3-Nitrophenyl)benzoic acid.

  • Nitration system : NO₂BF₄/AcOH, 50°C, 6 hours.

  • Yield : 60–63% (lower due to competing side reactions).

Comparative Analysis:

MethodNitration EfficiencyScalabilityCost
Mixed HNO₃/H₂SO₄HighModerateLow
Radical NitrationModerateLowHigh

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

    Coupling: Organoboron compounds and palladium catalysts under mild conditions.

Major Products Formed

    Reduction: 5-Amino-3-(3-aminophenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemical Properties and Structure

5-Nitro-3-(3-nitrophenyl)benzoic acid is characterized by its nitro groups and benzoic acid structure, which contribute to its reactivity and potential applications. The molecular formula is C13_{13}H9_{9}N2_{2}O4_{4}, and its structural features allow it to interact with biological systems effectively.

Insect Growth Regulators (IGRs)

One of the primary applications of this compound is in the development of insect growth regulators. These compounds are crucial for sustainable agricultural practices as they help manage pest populations without harming beneficial insects or the environment.

  • Mechanism of Action : The compound acts by inhibiting juvenile hormone biosynthesis in lepidopteran pests, which disrupts their growth and development. This leads to incomplete metamorphosis or death in larvae, making it an effective tool for pest control.
  • Efficacy Data : Research indicates that the semi-inhibitory concentrations (IC50_{50}) for various pests are as follows:
    Pest SpeciesIC50_{50} (μM)
    Spodoptera frugiperda2.3 ± 0.2
    Spodoptera litura0.67 ± 0.14
    Plutella xylostella1.5 ± 0.8
    Spodoptera exigua0.42 ± 0.11

This data demonstrates the compound's potential effectiveness against significant agricultural pests, particularly in controlling populations resistant to traditional pesticides .

Medicinal Chemistry Applications

In addition to agricultural uses, this compound has potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that further research could explore its utility as a therapeutic agent against bacterial infections.
  • Analytical Chemistry : The compound can serve as a standard reference material in analytical methods such as chromatography, aiding in the quantification of related substances in various formulations .

Case Study: Development of IGRs

A study focused on synthesizing new insect growth regulators based on the structure of this compound highlighted its effectiveness against resistant pest strains. The research showed that formulations containing this compound achieved higher mortality rates compared to conventional pesticides like fenoxycarb, particularly at lower concentrations, thus supporting its use in integrated pest management strategies.

Case Study: Antimicrobial Testing

Another investigation examined the antimicrobial properties of derivatives of nitrophenyl benzoic acids, including our compound of interest. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics or antiseptics based on this scaffold.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 5-NO₂, 3-(3-NO₂C₆H₄) ~318.25* High acidity, moderate solubility Research (potential drug)
3-Nitrobenzoic acid (sodium salt) 3-NO₂ 189.11 High water solubility Metal treatment
CTPi 4-Cl, 3-SO₂NHC₆H₄(3-NO₂) ~370.78* Inhibitor (mitochondrial citrate carrier) Biological studies
3-Methoxy-5-nitrobenzoic acid 3-OCH₃, 5-NO₂ 197.15 Moderate acidity Unspecified
3-Nitro-4-(trifluoromethyl)benzoic acid 3-NO₂, 4-CF₃ 235.12 High acidity, lipophilic Pharmaceuticals

*Calculated based on molecular formula.

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-3-(3-nitrophenyl)benzoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via sequential nitration and coupling reactions. Begin with a phenylbenzoic acid precursor, introduce nitro groups using a mixed-acid nitration system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures. Ensure purity (>98%) by HPLC or NMR . Table 1 : Typical Nitration Conditions
PrecursorNitration AgentTemp (°C)Yield (%)Purity (%)
3-Phenylbenzoic acidHNO₃/H₂SO₄0–565–75>98

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers at room temperature (RT), protected from moisture and light. Use desiccants (e.g., silica gel) in storage environments. For experimental use, prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Confirm stability via UV-Vis spectroscopy over 72 hours .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm structural integrity and substituent positions.
  • HPLC-MS for purity assessment and molecular weight verification.
  • FT-IR to identify nitro (C-NO₂) and carboxylic acid (C=O) functional groups.
    Cross-validate results with computational tools (e.g., Gaussian for IR peak prediction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the nitration of phenylbenzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from differences in nitration agent ratios or temperature control. Perform a systematic study using Design of Experiments (DoE) to isolate variables:
  • Factors : HNO₃ concentration (65–90%), reaction time (1–4 hrs), stirring rate.
  • Response : Yield and purity.
    Use ANOVA to identify statistically significant factors. For example, excess HNO₃ may increase yield but reduce purity due byproduct formation .

Q. What strategies optimize the selectivity of nitro-group introduction in polyaromatic benzoic acids?

  • Methodological Answer : Leverage steric and electronic effects:
  • Steric control : Use bulky solvents (e.g., DMF) to direct nitration to less hindered positions.
  • Electronic control : Electron-withdrawing groups (e.g., -COOH) deactivate specific positions.
    Validate selectivity via X-ray crystallography or NOESY NMR .

Q. How do solvent polarity and pH influence the photodegradation of this compound?

  • Methodological Answer : Conduct kinetic studies under varying conditions:
  • Solvents : Compare degradation rates in polar (water) vs. non-polar (hexane) media.
  • pH : Test stability at pH 2–12 using buffered solutions.
    Monitor degradation via LC-MS and UV-Vis. Acidic conditions (pH < 4) typically accelerate nitro-group reduction .

Q. What computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Apply Density Functional Theory (DFT) to:
  • Calculate Fukui indices for electrophilic/nucleophilic attack sites.
  • Simulate transition states in catalytic cycles (e.g., Pd-mediated coupling).
    Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms.
  • Step 1 : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone).
  • Step 2 : Characterize polymorphs via DSC and PXRD.
  • Step 3 : Correlate melting ranges with purity (HPLC) and crystalline structure .

Methodological Tables

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Conditions
DMSO25RT, 10 mM stock
Ethanol8–10Heated to 50°C
Water<0.1pH 7, RT

Table 3 : Factorial Design for Nitration Optimization

VariableLow LevelHigh LevelOptimal Level Identified
HNO₃ Concentration65%90%75%
Reaction Time1 hr4 hrs2.5 hrs
Temperature0°C5°C2°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.